2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide
Overview
Description
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in the development of advanced compounds . They have been reported to show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level depending on their specific structures .
Biochemical Analysis
Biochemical Properties
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The pyrazole ring in the compound may enhance its binding affinity to specific enzymes, leading to enzyme inhibition or activation. These interactions can modulate biochemical pathways, making this compound a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to affect cell proliferation and apoptosis, which are critical processes in cancer research . The presence of the pyrazole ring may further enhance these effects by interacting with specific cellular targets, leading to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo various degradation pathways, affecting their bioavailability and activity . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization . Studies in animal models are crucial for determining the safe and effective dosage range of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiophene derivatives are known to affect the activity of cytochrome P450 enzymes, which play a critical role in drug metabolism . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Properties
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-15-7-8(6-10(12)13)11(14-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWSCJYQRPMNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.